7-Ketodeoxycholic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized through the indirect electrooxidation of chenodeoxycholic acid using bromide ions as the medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent. The initial concentration of chenodeoxycholic acid should be between 23.8–31.8 mg/mL, and the current density should be 95.2–142.9 A/m² . The current efficiency can reach up to 85%, and the productivity of 7-ketolithocholic acid can reach 83% .

Industrial Production Methods: The industrial production of this compound involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production .

化学反応の分析

Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

Oxidation: 7-ketolithocholic acid.

Reduction: Ursodeoxycholic acid.

科学的研究の応用

Scientific Research Applications

1. Lipid Metabolism and Digestion

7-KDC is essential for the digestion and absorption of dietary fats and fat-soluble vitamins. It modulates bile flow and lipid secretion in the intestines, enhancing the bioconversion rates of other bile acids. Research has shown that 7-KDC levels increase in the feces of rats fed cholic acid, indicating its role in bile acid metabolism .

2. Therapeutic Potential in Metabolic Disorders

Recent studies have highlighted 7-KDC's potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. It has been implicated in regulating cholesterol homeostasis and influencing metabolic pathways related to glucose and energy metabolism . The compound's interaction with gut microbiota further suggests its role in modulating metabolic health.

3. Microbial Metabolism

7-KDC is formed through microbial transformation of primary bile acids by gut bacteria such as Clostridium absonum. This transformation underscores its importance in gut health and microbial interactions, influencing both local and systemic metabolic processes . The ability of certain gut bacteria to convert cholic acid to 7-KDC highlights its potential as a biomarker for gut microbiome activity.

Case Study 1: Bile Acid Quantification in Diabetes

A clinical study utilized mass spectrometry to quantify bile acids, including 7-KDC, in patients with type 2 diabetes mellitus (T2DM). The findings indicated that specific bile acids were associated with metabolic dysregulation in T2DM patients compared to healthy controls. This study emphasizes the potential of bile acids as biomarkers for metabolic diseases .

Case Study 2: Gut Microbiota Interaction

Comparative Analysis of Bile Acids

The following table summarizes key structural characteristics and unique features of various bile acids related to 7-KDC:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | 3α,7α,12α-trihydroxy | Precursor to many bile acids |

| Chenodeoxycholic Acid | 3α,7β,12α-trihydroxy | Stronger induction of enzymes compared to 7-KDC |

| Ursodeoxycholic Acid | 3α,7β-dihydroxy | Clinically used for liver diseases |

| Lithocholic Acid | 3α-hydroxy | Less soluble; associated with toxicity |

| 7-Ketolithocholic Acid | Similar keto structure | Studied for unique metabolic effects |

This table illustrates how 7-KDC's unique keto group at position 7 influences its biological activity compared to other bile acids.

作用機序

7-Ketodeoxycholic acid exerts its effects by interacting with bile acid receptors and enzymes involved in lipid metabolism . It helps in regulating the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract . The compound also impacts various aspects of cholesterol, glucose, and energy balance .

類似化合物との比較

- Deoxycholic acid

- Cholic acid

- Chenodeoxycholic acid

- Lithocholic acid

Comparison: 7-Ketodeoxycholic acid is unique due to its specific role as a metabolite of cholic acid and its involvement in regulating lipid metabolism . Unlike other bile acids, it undergoes specific oxidation and reduction reactions that lead to the formation of important derivatives such as ursodeoxycholic acid .

生物活性

7-Ketodeoxycholic acid (7-KDC) is a bile acid derivative that plays a significant role in lipid metabolism and digestion. It is primarily formed from the metabolism of cholic acid and is involved in various biochemical processes within the body. This article explores the biological activities of 7-KDC, its metabolic pathways, interactions with gut microbiota, and potential therapeutic applications.

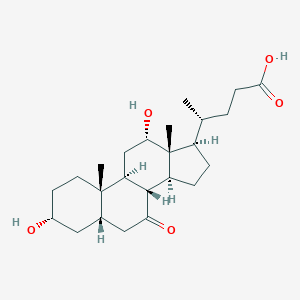

Chemical Structure and Properties

This compound is chemically classified as 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid. Its molecular formula is , and it is characterized by a keto group at position 7, which differentiates it from other bile acids. The structural characteristics of 7-KDC are summarized in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | 3alpha,12alpha-dihydroxy-7-oxo | Derived from cholic acid metabolism |

| Cholic Acid | 3alpha,7alpha,12alpha-trihydroxy | Precursor to many bile acids |

| Chenodeoxycholic Acid | 3alpha,7beta,12alpha-trihydroxy | Stronger induction of enzymes compared to 7-KDC |

| Ursodeoxycholic Acid | 3alpha,7beta-dihydroxy | Used clinically for liver diseases |

| Lithocholic Acid | 3alpha-hydroxy | Less soluble; associated with toxicity |

Metabolic Pathways

The synthesis of 7-KDC can occur through microbial transformation or chemical synthesis. In the gut, specific bacteria such as Clostridium absonum metabolize primary bile acids into their keto forms under anaerobic conditions. This microbial metabolism highlights the compound's role in gut microbiota interactions and its implications for metabolic health.

Research indicates that levels of 7-KDC increase in the feces of rats fed a cholic acid-supplemented diet compared to controls. Elevated levels have also been observed in the liver of mouse models with alcoholic liver disease, suggesting a potential involvement in disease processes .

Lipid Metabolism

7-KDC influences lipid peroxidation and fatty acid metabolism. It acts as a signaling molecule that can modulate metabolic pathways related to cholesterol homeostasis. Studies have shown that it has a moderate effect on enzyme induction compared to other bile acids like cholic and chenodeoxycholic acids .

Interaction with Gut Microbiota

The interaction between 7-KDC and gut microbiota is crucial for its biological activity. Specific gut bacteria can convert cholic acid to 7-KDC, which may enhance bioconversion rates of other bile acids. This bioconversion process plays an essential role in maintaining metabolic balance and influencing overall health .

Case Studies

- Alcoholic Liver Disease : In studies involving mouse models of alcoholic liver disease, elevated levels of 7-KDC were found in the liver, suggesting its potential role in the disease process and lipid metabolism .

- Microbiome Studies : Research has demonstrated that dietary interventions affecting gut microbiota composition can lead to altered levels of bile acids, including 7-KDC. These changes correlate with metabolic health outcomes, indicating the importance of gut microbiota in bile acid metabolism .

Therapeutic Applications

The therapeutic potential of 7-KDC is being explored in various contexts:

- Cholesterol Regulation : Due to its role in cholesterol homeostasis, there is interest in using 7-KDC as a therapeutic agent for conditions related to dyslipidemia.

- Liver Diseases : Its involvement in liver metabolism positions it as a candidate for further research into treatments for liver diseases.

- Gut Health : Given its interactions with gut microbiota, there is potential for developing probiotics or dietary supplements that enhance the beneficial effects of bile acids like 7-KDC on metabolic health.

特性

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCPKKNRWFXMAT-RRWYKFPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314217 | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

911-40-0 | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-KETODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Ketodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。